molecular formula C10H6Cl3N3S B13359625 6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine

6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine

Cat. No.: B13359625
M. Wt: 306.6 g/mol
InChI Key: DEJKKIJVRGULEV-UHFFFAOYSA-N
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Description

6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine is a chemical compound with the molecular formula C10H6Cl3N3S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a thioether linkage between the pyrazine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with 2,3-dichlorophenylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms on the pyrazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyrazines

Scientific Research Applications

6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of pyrazine derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
  • 2-Amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine
  • 2-Pyrazinamine, 6-chloro-3-(2,3-dichlorophenyl)-

Uniqueness

6-Chloro-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H6Cl3N3S

Molecular Weight

306.6 g/mol

IUPAC Name

6-chloro-3-(2,3-dichlorophenyl)sulfanylpyrazin-2-amine

InChI

InChI=1S/C10H6Cl3N3S/c11-5-2-1-3-6(8(5)13)17-10-9(14)16-7(12)4-15-10/h1-4H,(H2,14,16)

InChI Key

DEJKKIJVRGULEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)SC2=NC=C(N=C2N)Cl

Origin of Product

United States

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